molecular formula C11H6BrN B1505034 3-Bromonaphthalene-2-carbonitrile CAS No. 54245-34-0

3-Bromonaphthalene-2-carbonitrile

Cat. No.: B1505034
CAS No.: 54245-34-0
M. Wt: 232.08 g/mol
InChI Key: IYLZOFMITFRPDU-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-2-carbonitrile is a useful research compound. Its molecular formula is C11H6BrN and its molecular weight is 232.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLZOFMITFRPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704747
Record name 3-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54245-34-0
Record name 3-Bromo-2-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54245-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromonaphthalene-2-carbonitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its structure, characterized by a bromine atom and a cyano group on the naphthalene ring, positions it as a compound of interest for various biological applications.

The molecular formula of this compound is C11H8BrNC_{11}H_8BrN. It appears as a crystalline solid and is soluble in organic solvents. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its interaction with biological membranes.

This compound's biological activity is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : Nitriles can inhibit enzymes by binding to their active sites or altering their conformation. This can affect metabolic pathways, particularly those involving nitrilases and nitrile hydratases.
  • Receptor Interaction : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that bromonaphthalene derivatives can possess significant antimicrobial properties. For instance, naphthalene derivatives have been linked to antibacterial and antifungal effects due to their ability to disrupt microbial membrane integrity.
  • Anticancer Properties : Some studies suggest that brominated naphthalene compounds may induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A comparative study on various naphthalene derivatives demonstrated that this compound exhibited notable inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Cytotoxic Effects on Cancer Cells : In vitro assays revealed that treatment with this compound led to a dose-dependent reduction in viability of human breast cancer cell lines (MCF-7), with IC50 values around 20 µM after 48 hours of exposure.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study Findings Reference
Antimicrobial ActivityEffective against various bacterial strains
CytotoxicityInduces apoptosis in MCF-7 cells
Enzyme InteractionInhibits nitrilase activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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